molecular formula C11H16N2O2S B13553471 Ethyl 2-(piperidin-3-yl)thiazole-4-carboxylate

Ethyl 2-(piperidin-3-yl)thiazole-4-carboxylate

Cat. No.: B13553471
M. Wt: 240.32 g/mol
InChI Key: VOUJKGFWZIHNKX-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a piperidine ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and thiazole moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable thioamide with an α-halo ester under basic conditions to form the thiazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The piperidine ring may play a role in binding to these targets, while the thiazole ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine alkaloids.

    Thiazole derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.

Uniqueness

Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of the piperidine and thiazole rings in its structure. This dual functionality may confer a broader range of biological activities compared to compounds containing only one of these rings.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H16N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3

InChI Key

VOUJKGFWZIHNKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCNC2

Origin of Product

United States

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